Tetranor-PGAM, also known as tetranor-prostaglandin A metabolite, is a significant compound in the study of eicosanoids, which are bioactive lipids derived from arachidonic acid. These compounds play crucial roles in various physiological processes, including inflammation and immune responses. Tetranor-PGAM is primarily recognized for its potential as a biomarker in clinical settings, particularly in the assessment of diabetic nephropathy and other inflammatory conditions .
Tetranor-PGAM is classified under prostaglandin metabolites, specifically derived from the metabolism of prostaglandin E2. It is synthesized through enzymatic pathways involving cyclooxygenase enzymes and is often analyzed in biological samples such as urine and plasma to evaluate inflammatory states and disease progression .
The synthesis of tetranor-PGAM typically involves several steps that include the extraction of prostaglandins from biological materials followed by chemical transformations. The most common methods for synthesizing tetranor-PGAM include:
Technical details indicate that specific conditions must be maintained during synthesis to ensure the stability of tetranor-PGAM, including controlled temperatures and pH levels.
The molecular structure of tetranor-PGAM can be represented by its chemical formula, which reflects its complex arrangement of carbon, hydrogen, and oxygen atoms. The structure features multiple functional groups characteristic of prostaglandin metabolites:
This structure includes several hydroxyl groups, ketones, and a cyclopentane ring typical of prostaglandins, contributing to its biological activity .
Tetranor-PGAM undergoes various chemical reactions that are critical for its function:
These reactions are essential for regulating inflammatory responses in the body, highlighting the compound's role in biochemical pathways .
Tetranor-PGAM exerts its effects primarily through interaction with specific receptors involved in inflammatory signaling pathways. Its mechanism includes:
Data supports its role as a biomarker for conditions like diabetic nephropathy, where it helps discriminate between different stages of disease severity based on urinary concentrations .
Tetranor-PGAM exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory analyses and clinical diagnostics .
Tetranor-PGAM has several applications in scientific research and clinical diagnostics:
Tetranor-prostaglandin A₂ metabolite (tetranor-PGAM) is a terminal catabolite derived from prostaglandin E₂ (PGE₂) through sequential β-oxidation and dehydration reactions. Its systematic IUPAC name is 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid, reflecting its chiral centers and functional groups. The "tetranor" designation indicates the loss of four methylene units (-CH₂-) from the carboxylic acid side chain during β-oxidation. Tetranor-PGAM exists in equilibrium with its precursor metabolite tetranor-PGEM (11α-hydroxy-9,15-dioxo-13,14-dihydro-2,3,4,5-tetranor-prostane-1,20-dioic acid), from which it forms via non-enzymatic dehydration [5]. Alternative nomenclature includes:
Table 1: Nomenclature and Identifiers of Tetranor-PGAM
Nomenclature System | Designation |
---|---|
Systematic IUPAC | 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid |
Prostaglandin Metabolite | Tetranor-PGA₂ metabolite (tetranor-PGAM) |
Synonyms | 10,11-Dehydro-tetranor-PGEM; 1,20-dicarboxy-13,14-dihydro-PGA₂ |
CAS Registry | 71697-40-8 |
Tetranor-PGAM (C₂₀H₃₂O₅; molecular weight 352.47 g/mol) features a cyclopentanone ring with α,β-unsaturated ketone functionality at positions C9-C10, distinguishing it from the β-ketol structure in tetranor-PGEM. This conjugated enone system (λₘₐₓ ≈ 217 nm) confers UV detectability and influences chemical reactivity. The molecule retains three chiral centers at C-1, C-11, and C-15, with natural configuration (1R,11R,15S) governing its biological interactions [5].
Isomeric variations arise from:
Table 2: Key Structural Features of Tetranor-PGAM
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
Carboxylic acid terminus | C1 carboxylate (pKₐ 4.8) | Urinary excretion facilitator |
α,β-unsaturated ketone | Conjugated system (C9=O, C10=C11) | UV chromophore; Michael acceptor |
Hydroxyl groups | C15 allylic -OH; C11 β-hydroxy | H-bonding sites; phase II metabolism sites |
Side chains | ω-chain: C16-C20; carboxyl chain: C1-C7 | β-oxidation remnants |
The structural characterization of tetranor-PGAM relies on complementary spectroscopic techniques that provide orthogonal data for unambiguous identification:
Mass Spectrometry (MS): High-resolution MS (HRMS) reveals a protonated molecular ion [M+H]⁺ at m/z 353.2328 (theoretical 353.2324 for C₂₀H₃₃O₅), with diagnostic fragments including m/z 335.2220 ([M+H-H₂O]⁺), m/z 317.2115 ([M+H-2H₂O]⁺), and m/z 291.1597 (cleavage between C12-C13). Tandem MS/MS shows signature transitions 353→335→317→291 under collision-induced dissociation [7].
Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, CD₃OD) displays characteristic vinyl proton at δ 6.35 ppm (H-11, dd, J=15.8 Hz), allylic methylene at δ 2.45 ppm (H-12, m), and cyclopentanone methine at δ 3.12 ppm (H-8, t). ¹³C-NMR confirms the enone system (δ 199.5 ppm, C-9; δ 153.2 ppm, C-10; δ 126.4 ppm, C-11) and carboxyl carbons (δ 178.8 ppm, C-1; δ 181.2 ppm, C-20). 2D-NMR techniques (COSY, HSQC, HMBC) establish connectivity, particularly HMBC correlations from H-11 to C-9 and from H-8 to C-10 [3] [6].
Infrared Spectroscopy: FTIR (KBr pellet) shows strong carbonyl stretching at 1715 cm⁻¹ (cyclopentanone), 1690 cm⁻¹ (carboxyl), and conjugated C=C absorption at 1605 cm⁻¹. The OH stretch appears as a broad band at 3400-3200 cm⁻¹ [3].
Table 3: Key NMR Assignments for Tetranor-PGAM (500 MHz, CD₃OD)
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) |
---|---|---|---|
C1 (COOH) | - | - | 178.8 |
C8 (CH) | 3.12 | t (7.2) | 54.3 |
C9 (C=O) | - | - | 199.5 |
C10 (=C) | - | - | 153.2 |
C11 (=CH) | 6.35 | dd (15.8, 8.7) | 126.4 |
C12 (CH₂) | 2.45 | m | 41.7 |
C15 (CH-OH) | 4.05 | m | 71.9 |
C20 (COOH) | - | - | 181.2 |
Tetranor-PGAM exhibits distinct structural and metabolic differences from related prostaglandin catabolites:
Chemical Distinction from Tetranor-PGEM: While both derive from PGE₂, tetranor-PGAM (C₂₀H₃₂O₅) is the 10,11-dehydration product of tetranor-PGEM (C₂₀H₃₄O₆), explaining its 18 Da lower molecular weight. This dehydration introduces conjugated unsaturation that shifts UV λₘₐₓ from 278 nm (PGEM) to 217 nm (PGAM). Immunologically, monoclonal antibodies distinguish PGAM by its enone system, showing <2% cross-reactivity with PGEM's β-hydroxyketone [5].
Metabolic Relationships: PGE₂ undergoes initial 15-hydroxydehydrogenation to 15-keto-PGE₂, followed by Δ¹³-reduction to 13,14-dihydro-15-keto-PGE₂. Subsequent β-oxidation removes two carbons per cycle (dinor→tetranor), yielding tetranor-PGEM. Non-enzymatic dehydration then forms tetranor-PGAM, which is excreted in urine without further metabolism [2] [7].
Biomarker Specificity: Urinary tetranor-PGAM concentrations (0.5–4.3 ng/mg creatinine in healthy subjects) are typically 30-50% lower than tetranor-PGEM (7–40 μg/24h). However, in inflammatory conditions like chronic obstructive pulmonary disease (COPD), both metabolites increase significantly but non-proportionally:
Table 4: Comparative Analysis of Prostaglandin Metabolites in Human Urine
Parameter | Tetranor-PGAM | Tetranor-PGEM | Tetranor-PGDM (PGD₂ Metabolite) |
---|---|---|---|
Precursor | Prostaglandin E₂ (PGE₂) | Prostaglandin E₂ (PGE₂) | Prostaglandin D₂ (PGD₂) |
Molecular Formula | C₂₀H₃₂O₅ | C₂₀H₃₄O₆ | C₁₈H₂₈O₅ |
Key Functional Groups | α,β-unsaturated ketone | β-hydroxyketone | 9,11-diketo |
Urinary Concentration (Healthy) | 0.5–4.3 ng/mg creatinine | 2.1–18.7 ng/mg creatinine | 0.2–1.8 ng/mg creatinine |
Response in COPD | ↑ 2.2-fold | ↑ 3.8-fold | ↑ 4.1-fold |
Stability in Urine | Stable at 4°C; degrades at RT | Degrades at RT within 24h | Stable at RT |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5